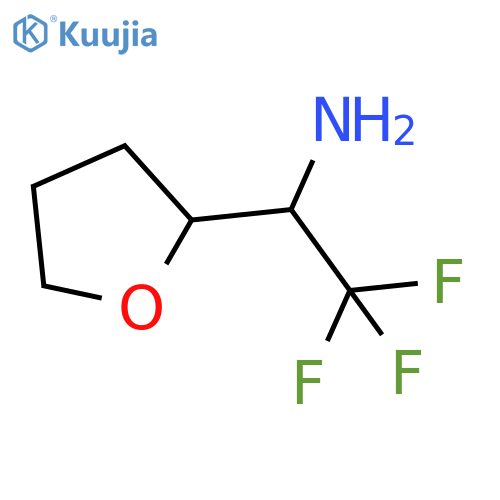

Cas no 1556984-95-2 (2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine)

1556984-95-2 structure

商品名:2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Furanmethanamine, tetrahydro-α-(trifluoromethyl)-

- 2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine

- 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine

-

- インチ: 1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2

- InChIKey: YHDUNAWVOZKFKD-UHFFFAOYSA-N

- ほほえんだ: C(C1OCCC1)(N)C(F)(F)F

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-105769-0.25g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 95% | 0.25g |

$1117.0 | 2023-10-28 | |

| Enamine | EN300-105769-0.05g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 95% | 0.05g |

$1020.0 | 2023-10-28 | |

| Enamine | EN300-105769-0.1g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 95% | 0.1g |

$1068.0 | 2023-10-28 | |

| Enamine | EN300-105769-0.5g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 95% | 0.5g |

$1165.0 | 2023-10-28 | |

| Enamine | EN300-105769-2.5g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 95% | 2.5g |

$2379.0 | 2023-10-28 | |

| Enamine | EN300-105769-1g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 95% | 1g |

$1214.0 | 2023-10-28 | |

| Enamine | EN300-105769-5.0g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 5g |

$3520.0 | 2023-05-26 | ||

| Enamine | EN300-105769-1.0g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 1g |

$1214.0 | 2023-05-26 | ||

| Enamine | EN300-105769-10.0g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 10g |

$5221.0 | 2023-05-26 | ||

| Enamine | EN300-105769-10g |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |

1556984-95-2 | 95% | 10g |

$5221.0 | 2023-10-28 |

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1556984-95-2 (2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬